(2-Nitrophenyl)acetone oxime chemical properties and structure
(2-Nitrophenyl)acetone oxime chemical properties and structure
An In-depth Technical Guide to (2-Nitrophenyl)acetone oxime: Properties, Synthesis, and Reactivity
Introduction
(2-Nitrophenyl)acetone oxime is a multifaceted organic compound whose structure marries the reactivity of an oxime with the electronic characteristics of a nitro-substituted aromatic ring. While not a household name in chemical catalogs, its architecture presents a compelling platform for synthetic chemists, particularly those in medicinal and materials science. The strategic placement of the nitro group ortho to the acetonyl oxime side-chain creates a precursor ripe for a variety of chemical transformations. The reduction of the nitro group can initiate intramolecular cyclization cascades, while the oxime moiety itself is a versatile functional group known for its role in forming amides via rearrangement and its use as a ligand.[1][2]
This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and to explore the potential reactivity of this molecule. We will dissect its structure, propose a robust synthetic pathway, detail its key chemical transformations with mechanistic insight, and discuss its potential as a strategic intermediate in the synthesis of complex heterocyclic systems relevant to drug discovery.
Chemical Structure and Physicochemical Properties
The structure of (2-Nitrophenyl)acetone oxime, with the chemical formula C₉H₁₀N₂O₃, is defined by a 2-nitrophenyl group attached to the carbon of an acetone oxime unit.[3] This arrangement gives rise to several key structural and chemical features:
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Nitro Group: The electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the aromatic ring and the benzylic position. It is also a key functional group that can be selectively reduced to an amine, unlocking a plethora of subsequent synthetic possibilities.[4][5]
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Oxime Group: The C=N-OH functionality introduces the potential for geometric isomerism (E/Z) and serves as a precursor for reactions like the Beckmann rearrangement.[6][7] Oximes are also known for their ability to act as metal chelating agents.[6]
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Stereoisomerism: Due to the nature of the C=N double bond, (2-Nitrophenyl)acetone oxime can exist as two geometric isomers (E and Z). These isomers are often stable enough to be separated, and their relative orientation can influence reactivity and biological activity.[7]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [3] |
| Molecular Weight | 194.19 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid | [8][9] |
| Melting Point | 56-59 °C | [3] |
| Topological Polar Surface Area | 67.4 Ų | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Proposed Synthesis Pathway
A direct, one-pot synthesis of (2-Nitrophenyl)acetone oxime is not prominently described in the literature. However, a logical and robust multi-step synthesis can be designed from readily available starting materials, leveraging well-established organic reactions. The pathway proceeds via the key intermediate, (2-nitrophenyl)acetone.
Experimental Protocol: A Rational Approach
Part A: Synthesis of (2-Nitrophenyl)acetone from 2-Nitrobenzyl Cyanide
The conversion of a nitrile to a ketone is a classic transformation achievable via a Grignard reaction followed by acidic hydrolysis.
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Rationale: 2-Nitrobenzyl cyanide is a suitable starting material, itself accessible through various methods, including the reaction of 2-nitrobenzyl bromide with sodium cyanide.[10] The Grignard reagent (methylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed to the ketone.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place a solution of 2-nitrobenzyl cyanide (1.0 eq) in anhydrous diethyl ether or THF.[11]
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Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (CH₃MgBr, ~1.2 eq) in diethyl ether via the dropping funnel. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Hydrolysis (Workup): Carefully quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of 2M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine to the ketone.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude (2-nitrophenyl)acetone can be purified by column chromatography on silica gel.
Part B: Synthesis of (2-Nitrophenyl)acetone oxime (Oximation)
This step involves the condensation of the synthesized ketone with hydroxylamine.[6][8]
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Rationale: The carbonyl group of the ketone reacts with the nucleophilic nitrogen of hydroxylamine to form an oxime. The reaction is typically carried out in a protic solvent like ethanol and often uses hydroxylamine hydrochloride, requiring a mild base (like sodium acetate or pyridine) to liberate the free hydroxylamine.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask, dissolve (2-nitrophenyl)acetone (1.0 eq) in ethanol.
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Reagent Addition: Add hydroxylamine hydrochloride (H₂NOH·HCl, 1.5 eq) and sodium acetate (NaOAc, 2.0 eq) to the solution.
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Reaction Conditions: Heat the mixture to reflux and stir for 1-3 hours. The progress of the reaction can be monitored by TLC.
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Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum. Add water to precipitate the crude product. Filter the solid, wash with cold water, and dry. The crude (2-Nitrophenyl)acetone oxime can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Key Reactions and Mechanistic Pathways
The true synthetic utility of (2-Nitrophenyl)acetone oxime lies in its capacity for further transformation. Two primary avenues of reactivity are the reduction of the nitro group and the rearrangement of the oxime.
Chemoselective Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is a cornerstone transformation in the synthesis of pharmaceuticals and dyes.[5] The challenge lies in achieving this selectively without affecting the oxime functionality.
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Causality of Reagent Choice: Catalytic hydrogenation (e.g., H₂/Pd-C) is often too powerful and may reduce both the nitro and the oxime groups. Therefore, chemical reducing agents are preferred. Reagents like tin(II) chloride (SnCl₂ in HCl) or iron powder in acidic media (Fe/HCl or Fe/NH₄Cl) are well-suited for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[4]
The product of this reaction is (2-Aminophenyl)acetone oxime , a valuable intermediate for constructing heterocyclic scaffolds.
Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides.[7] This reaction provides a direct route to N-aryl acetamides from (2-Nitrophenyl)acetone oxime.
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Mechanistic Insight: The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The departure of water is accompanied by the migration of the group anti-periplanar to the N-O bond. For a ketoxime derived from an unsymmetrical ketone, this stereochemical requirement dictates which group migrates. In this case, assuming the 2-nitrophenylmethyl group migrates, the resulting nitrilium ion intermediate is attacked by water. Tautomerization of the resulting imidic acid yields the final amide product, N-(2-nitrophenylmethyl)acetamide .
Potential Applications in Drug Development
The true value of (2-Nitrophenyl)acetone oxime for drug development professionals lies in its role as a strategic synthon for building complex, biologically relevant molecules.
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Precursor to Indole Scaffolds: While not a direct participant, the chemistry surrounding this molecule is highly relevant to indole synthesis. For instance, a related intermediate, the arylhydrazone of (2-nitrophenyl)acetone, could be subjected to the Fischer indole synthesis.[12][13][14] The reduction product, (2-Aminophenyl)acetone oxime, contains the necessary components (an aniline and a ketone precursor) for intramolecular cyclizations that can lead to substituted quinoline N-oxides or other related heterocyclic systems.
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Access to Bioactive Anilines: The reduction product, (2-Aminophenyl)acetone oxime, is a substituted aniline. This class of compounds is a cornerstone of medicinal chemistry, appearing in countless FDA-approved drugs.[5][15] The presence of the acetonyl oxime moiety offers a unique point for further chemical diversification.
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The Oxime Moiety in Pharmacology: The oxime functional group itself is of significant pharmacological interest. It is the key functional group in pralidoxime, an FDA-approved antidote for organophosphate nerve agent poisoning, where it functions to reactivate acetylcholinesterase.[1][16] Several oxime-based cephalosporin antibiotics, such as cefuroxime, are also approved for clinical use.[1] This highlights the potential for molecules containing this moiety to exhibit valuable biological activity.
Conclusion
(2-Nitrophenyl)acetone oxime emerges as a molecule of significant synthetic potential. Its structure is a deliberate convergence of reactive sites: a reducible nitro group poised for cyclization precursors and a versatile oxime group capable of rearrangement. This guide has provided a framework for its logical synthesis, explored its key chemical transformations with mechanistic clarity, and positioned it as a valuable intermediate for researchers in drug discovery and heterocyclic chemistry. The ability to leverage this compound to generate substituted anilines, N-aryl amides, and as a potential precursor to nitrogen-containing heterocycles underscores its utility as a powerful tool in the synthetic chemist's arsenal.
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